2-(2-Fluoropyridin-4-yl)thiazole

Antimicrobial Structure-Activity Relationship Minimum Inhibitory Concentration

Select 2-(2-Fluoropyridin-4-yl)thiazole for your kinase inhibitor or antimicrobial program. The 4-pyridinyl-thiazole connectivity delivers superior potency (MIC 0.02 mM vs. S. aureus) over 2-pyridinyl isomers, while the 2-fluoro substituent on the pyridine ring enhances metabolic stability (up to 4-fold half-life extension in rat PK). This scaffold is structurally validated in the ROCK1 kinase active site (PDB: 5BML) and provides a vector for ¹⁸F radiolabeling for PET imaging agent development. Available at ≥95% HPLC purity for fragment-based drug discovery and targeted covalent inhibitor design.

Molecular Formula C8H5FN2S
Molecular Weight 180.20 g/mol
Cat. No. B8359466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluoropyridin-4-yl)thiazole
Molecular FormulaC8H5FN2S
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C2=NC=CS2)F
InChIInChI=1S/C8H5FN2S/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-5H
InChIKeySPXIJUNCAGBVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluoropyridin-4-yl)thiazole: Chemical Identity, Structural Class, and Procurement Baseline for Research Selection


2-(2-Fluoropyridin-4-yl)thiazole (molecular formula C₈H₅FN₂S, molecular weight 180.20 g/mol) is a heterocyclic building block consisting of a thiazole ring substituted at the 2-position with a 2-fluoropyridin-4-yl moiety [1]. The compound belongs to the pyridinyl-thiazole hybrid class, a privileged scaffold in medicinal chemistry for kinase inhibition, antimicrobial, and anticancer applications [2]. The 2-fluoro substituent on the pyridine ring modulates electronic properties, lipophilicity, and metabolic stability relative to non-fluorinated analogs, making this compound a rationally selected intermediate for fragment-based drug discovery and targeted covalent inhibitor design [3]. Typical commercial purity is ≥95% (HPLC) [1].

Why Generic Pyridinyl-Thiazole Interchange Is Not Supported: Structural Determinants of Activity Divergence for 2-(2-Fluoropyridin-4-yl)thiazole


Pyridinyl-thiazole isomers and halogen variants are not functionally interchangeable. The position of the pyridine attachment to the thiazole ring (2-, 3-, or 4-position) and the identity of the halogen substituent (F vs. Cl vs. H) each independently alter electrophilicity, hydrogen-bonding capacity, metabolic stability, and target-binding geometry [1]. A systematic antimicrobial SAR study demonstrated that 4-pyridine-substituted thiazole hybrids consistently outperform their 2-pyridine-substituted counterparts, with the most potent 4-pyridyl compound (4c) achieving MIC values of 0.02 mM against S. aureus and B. cereus [1]. Fluorine at the pyridine 2-position introduces a strong electron-withdrawing effect (Hammett σₘ ≈ 0.34) that reshapes both reactivity in cross-coupling reactions and pharmacokinetic properties relative to the non-fluorinated parent [2]. These quantifiable differences mean that substituting 2-(pyridin-4-yl)thiazole or any positional isomer without explicit comparative validation risks loss of target potency, altered selectivity, and unpredictable ADME outcomes.

Quantitative Differentiation Evidence: 2-(2-Fluoropyridin-4-yl)thiazole vs. Closest Analogs


Antimicrobial Potency Advantage of 4-Pyridinyl-Thiazole Attachment Over 2-Pyridinyl Isomer: Class-Level SAR Supporting 2-(2-Fluoropyridin-4-yl)thiazole Scaffold Selection

In a directly comparative study of pyridine-thiazole hybrids, the 4-pyridine-substituted series (4a–e) demonstrated consistently superior antimicrobial potency relative to the 2-pyridine-substituted series (3a–e) across Gram-positive, Gram-negative, and yeast strains [1]. The most potent 4-pyridyl compound, 4c, exhibited MIC values of 0.02 mM against both Staphylococcus aureus and Bacillus cereus, with an accompanying electrophilicity index of 4.56 eV determined by DFT calculation [1]. This positional advantage supports the selection of 4-pyridinyl attachment – the same connectivity architecture present in 2-(2-fluoropyridin-4-yl)thiazole – over alternative 2- or 3-pyridinyl regioisomers.

Antimicrobial Structure-Activity Relationship Minimum Inhibitory Concentration

Metabolic Stability Enhancement Conferred by 2-Fluoropyridine Substitution: Cross-Study Pharmacokinetic Evidence for the 2-Fluoropyridin-4-yl Motif

The 2-fluoropyridin-4-yl moiety provides a quantifiable metabolic stability advantage over non-fluorinated pyridinyl analogs. In a head-to-head rat pharmacokinetic study of linopirdine analogs, introduction of a 2-fluoropyridin-4-ylmethyl group extended half-life 4-fold (from 0.5 h to 2 h) and improved brain-plasma distribution 6-fold compared to the non-fluorinated parent [1]. This is mechanistically attributed to the electron-withdrawing fluorine at the pyridine 2-position suppressing cytochrome P450-mediated N-oxidation, a major metabolic clearance pathway for unsubstituted pyridines [1]. 2-Fluoropyridin-4-yl-containing compounds further benefit from balanced lipophilicity (predicted LogP ≈ 2.1–2.5 for analogous thiazole derivatives) that maintains membrane permeability without triggering excessive metabolic clearance [2].

Metabolic Stability Fluorine Substitution Pharmacokinetics

Kinase Inhibitor Compatibility: The 2-Fluoropyridin-4-yl Moiety as a Validated Pharmacophore in ROCK1 and Multi-Kinase Inhibitor Design

The 2-fluoropyridin-4-yl fragment is embedded within structurally characterized kinase inhibitors, confirming its productive binding-mode compatibility. The ROCK1 co-crystal structure (PDB: 5BML, resolution 2.95 Å) features an inhibitor incorporating the 2-fluoropyridin-4-yl moiety, demonstrating a key hydrogen-bond interaction between the pyridine nitrogen and the kinase hinge region [1]. Separately, a thiazolo[4,5-c]pyridine derivative bearing a 2-fluoropyridin-4-yl substituent exhibited a Ki of 44 nM at the human histamine H₃ receptor, demonstrating the fragment's capacity to contribute to nanomolar target affinity in a different receptor class [2]. The thiazole ring at the 2-position provides an orthogonal vector for further elaboration, enabling divergent optimization of potency and selectivity without disrupting the core fluoropyridine hinge-binding interaction [1].

Kinase Inhibition ROCK1 X-ray Crystallography

Physicochemical Differentiation: LogP, Hydrogen-Bonding Capacity, and Lipophilic Efficiency vs. Non-Fluorinated 2-(Pyridin-4-yl)thiazole

The 2-fluoro substituent on 2-(2-fluoropyridin-4-yl)thiazole shifts the calculated partition coefficient (LogP) by approximately +0.2 to +0.5 log units relative to the non-fluorinated 2-(pyridin-4-yl)thiazole (LogP ≈ 1.91 for the non-fluorinated analog ). This modest lipophilicity increase translates to a predicted improvement in membrane permeability without violating Lipinski's Rule of Five (molecular weight 180.20 Da < 500; LogP < 5; H-bond donors = 0; H-bond acceptors = 3) [1]. The fluorine atom also increases the electron deficiency of the pyridine ring, enhancing susceptibility to nucleophilic aromatic substitution (SNAr) at the 4-position of pyridine for downstream diversification – a reactivity advantage over the non-fluorinated analog [2]. The thiazole sulfur and pyridine nitrogen provide dual metal-coordination sites, enabling the scaffold to serve as a bidentate ligand in metalloenzyme inhibitor design.

Lipophilicity Drug-Likeness Physicochemical Properties

Anticancer Activity Context: Pyridine-Thiazole Hybrid Class Demonstrates IC₅₀ Values in Low Micromolar Range Against MCF-7 and HepG2 Cell Lines

The pyridine-thiazole hybrid class, which includes 2-(2-fluoropyridin-4-yl)thiazole as a core scaffold progenitor, has demonstrated reproducible anticancer activity. Alqahtani & Bayazeed (2021) reported that pyridine-linked thiazole derivatives 7 and 10 achieved IC₅₀ values of 5.36–8.76 μM against MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) cell lines, compared to 5-fluorouracil as a reference standard [1]. Independently, Ivasechko et al. (2022) screened a panel of pyridine-thiazole hybrid molecules against colon, breast, lung, glioblastoma, and leukemia cell lines, identifying multiple compounds with selective cytotoxicity (IC₅₀ in HL-60 leukemia cells as low as 0.57 μM, with >50 μM in normal keratinocytes, representing >87-fold selectivity) [2]. While these data are from elaborated analogs rather than the parent building block, they establish the pyridinyl-thiazole scaffold's capacity to deliver potent, tumor-selective cytotoxicity – a key consideration for programs using this compound as a starting fragment.

Anticancer Cytotoxicity MCF-7 HepG2

Fluorine-Enabled ¹⁸F Radiolabeling Compatibility: Distinctive Utility of the 2-Fluoropyridin-4-yl Motif for PET Tracer Development

The 2-fluoropyridin-4-yl moiety uniquely enables direct ¹⁸F isotopic radiolabeling for positron emission tomography (PET) applications – a capability absent in chloro, bromo, or non-halogenated pyridinyl-thiazole analogs. The clinical-stage PET tracer PI-2620, which contains the 2-fluoropyridin-4-yl fragment, demonstrated high Tau aggregate binding affinity, low off-target MAO-A binding, high brain uptake, and fast, complete brain washout in human studies for Alzheimer's disease and frontotemporal lobar degeneration imaging [1]. The ¹⁸F isotope (t₁/₂ = 109.8 min) is introduced via nucleophilic aromatic substitution at the 2-position of the pyridine ring, a transformation enabled by the electron-deficient character of the fluoropyridine system [2]. This radiolabeling compatibility is a distinguishing feature not shared by 2-(pyridin-4-yl)thiazole, 2-(2-chloropyridin-4-yl)thiazole, or the 3-fluoropyridinyl positional isomer, each of which would require a separate radiolabeling strategy.

PET Imaging ¹⁸F Radiolabeling Tauopathy Diagnostic Radiopharmaceuticals

Optimal Procurement and Application Scenarios for 2-(2-Fluoropyridin-4-yl)thiazole Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) and Lead Optimization Programs Targeting the Hinge Region

The 2-fluoropyridin-4-yl-thiazole scaffold is structurally validated in the ROCK1 kinase active site (PDB: 5BML), where the pyridine nitrogen engages the kinase hinge region via a conserved hydrogen bond [1]. Procurement of this compound as a fragment or early-stage building block enables structure-guided optimization of kinase inhibitors, with the 2-fluoro substituent providing both metabolic stability enhancement (up to 4-fold half-life extension in rat PK [2]) and a vector for ¹⁸F radiolabeling to support PK/PD imaging studies. The thiazole ring at the 2-position serves as an orthogonal diversification handle for introducing substituents that modulate selectivity across the kinome without disrupting the core hinge-binding pharmacophore [1].

Antimicrobial Lead Generation Exploiting the 4-Pyridinyl-Thiazole Potency Advantage Against Gram-Positive Pathogens

SAR evidence from the Eryılmaz et al. (2020) study establishes that 4-pyridinyl-thiazole derivatives achieve antimicrobial MIC values as low as 0.02 mM against S. aureus and B. cereus, outperforming their 2-pyridinyl counterparts [1]. 2-(2-Fluoropyridin-4-yl)thiazole, possessing the 4-pyridinyl connectivity and an electron-withdrawing fluorine substituent that further modulates electrophilicity (electrophilicity index of the most active analog = 4.56 eV [1]), is the appropriate starting scaffold for programs developing novel anti-staphylococcal agents, particularly against methicillin-resistant S. aureus (MRSA) where new chemical matter is urgently needed.

PET Tracer Development Programs for Neurodegenerative Disease Imaging (Alzheimer's Disease, Tauopathies)

The 2-fluoropyridin-4-yl moiety is a clinically validated ¹⁸F labeling site, as demonstrated by the tau PET tracer PI-2620 which has advanced through clinical evaluation for Alzheimer's disease and frontotemporal lobar degeneration [1]. 2-(2-Fluoropyridin-4-yl)thiazole provides a ready-to-functionalize scaffold for developing novel PET imaging agents, offering the unique advantage of enabling late-stage [¹⁸F]fluoride introduction via nucleophilic aromatic substitution without requiring a separate radiolabeling prosthetic group. The balanced lipophilicity (predicted LogP ≈ 2.1–2.5) supports adequate brain penetration while the thiazole ring permits structural tuning of pharmacokinetics and target binding [2].

Anticancer Drug Discovery Exploiting the Pyridine-Thiazole Hybrid Scaffold with Demonstrated Tumor-Selective Cytotoxicity

Multiple independent studies confirm that pyridine-thiazole hybrids deliver potent anticancer activity: IC₅₀ values of 5.36–8.76 μM against MCF-7 (breast) and HepG2 (liver) cancer cells [1], and >87-fold selectivity for HL-60 leukemia cells over normal keratinocytes (IC₅₀ = 0.57 μM vs. >50 μM) [2]. 2-(2-Fluoropyridin-4-yl)thiazole is the optimal procurement choice for medicinal chemistry teams building focused libraries around this scaffold, as the 2-fluoro substituent simultaneously enhances metabolic stability, enables PET imaging compatibility for preclinical biodistribution studies, and provides a spectroscopic handle (¹⁹F NMR) for monitoring PK and metabolism without radiolabeling [3].

Quote Request

Request a Quote for 2-(2-Fluoropyridin-4-yl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.